Home > Products > Screening Compounds P46615 > 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride -

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

Catalog Number: EVT-254480
CAS Number:
Molecular Formula: C16H13ClN6O5
Molecular Weight: 404.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective renal outer medullary potassium channel (Kir1.1, ROMK) antagonist (IC50 = 300 nM). Thought to block the intracellular pore of the Kir1.1 channel. Exhibits no effect on Kir7.1 at concentrations up to 10 μM; does not inhibit Kir2.1, Kir2.3 or Kir4.1. 
Overview

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole; hydrochloride is a complex organic compound that falls within the class of benzimidazole derivatives, known for their diverse biological activities and applications in medicinal chemistry. Benzimidazoles are bicyclic aromatic compounds composed of a benzene ring fused to an imidazole ring, which can be further substituted to enhance their pharmacological properties. This specific compound features nitro and methoxymethyl substituents, which contribute to its unique chemical behavior and potential therapeutic uses.

Source and Classification

Benzimidazole derivatives, including 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole; hydrochloride, are synthesized for various applications in pharmaceuticals, particularly in the development of anti-cancer, anti-fungal, and anti-inflammatory agents. The classification of this compound places it in the category of heterocyclic organic compounds, specifically as a nitro-substituted benzimidazole.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole typically involves multi-step reactions that may include:

  1. Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with suitable aldehydes or ketones under acidic or basic conditions.
  2. Nitration: The introduction of nitro groups is generally performed using nitrating agents such as nitric acid in the presence of sulfuric acid, targeting specific positions on the benzene ring.
  3. Methoxymethylation: This step involves the reaction of the intermediate with formaldehyde and a methanol solution, potentially using a catalyst such as sodium hydroxide to facilitate the formation of methoxymethyl groups.

These methodologies have been adapted from various literature sources that detail synthetic pathways for benzimidazole derivatives, emphasizing green chemistry approaches to minimize environmental impact .

Molecular Structure Analysis

Structure and Data

The molecular formula for 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole; hydrochloride is C15H14N4O4HClC_{15}H_{14}N_{4}O_{4}\cdot HCl.

Key structural features include:

  • Benzimidazole Rings: The compound contains two fused aromatic rings contributing to its stability and biological activity.
  • Nitro Groups: The presence of nitro groups (-NO₂) at positions 6 and 2 enhances its reactivity and potential biological effects.
  • Methoxymethyl Group: This substituent provides solubility and may influence pharmacokinetic properties.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure, revealing characteristic peaks corresponding to functional groups present in the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole can be explored through several types of reactions:

  1. Electrophilic Aromatic Substitution: The nitro groups can direct further substitutions on the aromatic rings.
  2. Reduction Reactions: Nitro groups can be reduced to amines under specific conditions, altering the compound's biological activity.
  3. Condensation Reactions: The methoxymethyl group can participate in further reactions to form more complex structures.

These reactions are critical for developing derivatives with enhanced or modified biological activities .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole often involves interaction with biological targets such as enzymes or receptors. For instance:

  1. Inhibition of Enzymatic Activity: Benzimidazole derivatives can act as inhibitors for various enzymes involved in cell proliferation or metabolic pathways.
  2. Antimicrobial Action: The compound may disrupt microbial cell function by interfering with nucleic acid synthesis or cell wall integrity.

Quantitative data regarding efficacy is typically assessed through assays measuring inhibition concentrations (IC₅₀ values) against target organisms or enzymes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Molecular Weight: Approximately 318.75 g/mol.
  • Melting Point: Typically ranges from 180°C to 210°C depending on purity.

Chemical properties:

  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.

These properties are crucial for determining the appropriate formulation for therapeutic applications .

Applications

Scientific Uses

The applications of 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole; hydrochloride span various fields:

  1. Pharmaceutical Development: It is explored as a potential lead compound for developing new anti-cancer agents due to its ability to inhibit tumor growth.
  2. Antimicrobial Agents: Its structure suggests potential efficacy against bacterial infections.
  3. Research Tools: Used in studies investigating the biochemical pathways influenced by benzimidazole derivatives.

The ongoing research into this compound highlights its significance in medicinal chemistry and its potential contributions to therapeutic advancements .

Pharmacological Significance of ROMK Channel Inhibition

ROMK as a Therapeutic Target in Hypertension and Diuretic Development

The renal outer medullary potassium (ROMK or Kir1.1) channel, encoded by the KCNJ1 gene, has emerged as a compelling therapeutic target for hypertension management due to its pivotal role in renal electrolyte handling. Loss-of-function mutations in KCNJ1 cause autosomal recessive antenatal Bartter syndrome type II, characterized by severe salt wasting, polyuria, and hypotension. Crucially, heterozygous carriers of these mutations exhibit lower blood pressure and reduced stroke incidence without clinical manifestations of Bartter syndrome, providing human genetic validation for partial ROMK inhibition as an antihypertensive strategy [1]. This genetic evidence has spurred pharmaceutical interest in developing small-molecule ROMK inhibitors as a novel class of diuretics that could circumvent the hypokalemic side effects of conventional therapies.

The development of potent, selective ROMK inhibitors like VU591 (6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole hydrochloride) represents a significant pharmacological advancement. VU591 inhibits ROMK with an IC~50~ of 240 nM and demonstrates remarkable selectivity, showing no significant activity against >70 off-targets, including Kir2.1, Kir2.3, Kir4.1, Kir7.1, and hERG potassium channels [1] [2]. Unlike classical diuretics, ROMK inhibitors exert dual segmental effects in the nephron: in the thick ascending limb (TAL), they indirectly inhibit the bumetanide-sensitive Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) by limiting luminal potassium recycling, while in the collecting duct (CD), they reduce the electrochemical driving force for sodium reabsorption via epithelial sodium channels (ENaC) [2]. This dual mechanism theoretically enables greater natriuretic efficacy than single-segment diuretics while simultaneously mitigating potassium wasting – a hypothesis substantiated by the pharmacological profile of advanced compounds like "Compound A" (Merck), which induces robust natriuresis without kaliuresis in preclinical models [2].

Table 1: Comparative Pharmacological Profiles of ROMK Inhibitors

CompoundChemical ClassROMK IC~50~Selectivity ProfileIn Vivo Natriuretic Effect
VU591Bis-nitro-benzimidazole240 nM>70-fold selective over Kir7.1; >100-fold over Kir2.1, Kir4.1Minimal at 100 mg/kg (oral)
Compound ATetrazole-phenyl acetyl piperazine90 nMSelective over Kir2.1, Kir2.3, Kir4.1, Kir7.1, hERGRobust at 10-30 mg/kg (oral)

Role of ROMK in Renal Potassium Homeostasis and Pathophysiology

ROMK channels critically regulate potassium handling at multiple nephron segments, creating a complex physiological landscape for pharmacological intervention. In the TAL, ROMK (manifested as the 30 pS K⁺ channel) mediates potassium recycling essential for sustained NKCC2 activity, as evidenced by Ba²⁺ sensitivity studies in isolated perfused tubules [1]. Genetic ablation studies in KCNJ1⁻/⁻ mice reveal compensatory upregulation of flow-stimulated big-conductance calcium-activated potassium (BK) channels in the collecting duct, which maintain potassium secretion despite ROMK deficiency [1]. This adaptation explains the paradoxical potassium wasting observed in antenatal Bartter syndrome patients and highlights the nephron's capacity to modulate secretory pathways when ROMK function is compromised.

ROMK's role extends beyond potassium recycling to direct regulation of potassium excretion. In principal cells of the cortical collecting duct (CCD), ROMK constitutes the primary pathway for regulated potassium secretion under normal flow conditions. Inhibition of ROMK in this segment depolarizes the luminal membrane potential, reducing the electrochemical gradient favoring both potassium secretion and sodium reabsorption [2]. This mechanistic duality enables ROMK inhibitors to simultaneously impair sodium reabsorption and limit potassium losses – a therapeutic advantage over loop or thiazide diuretics that induce significant kaliuresis. The physiological significance is underscored by the observation that ROMK inhibition using Compound A abolishes bumetanide-induced kaliuresis in volume-loaded rats, confirming its potassium-sparing action at clinically relevant concentrations (~10 µM in urine) [2].

Mechanistic Insights into ROMK-Dependent Electrolyte Transport Dysregulation

The molecular basis of ROMK inhibition by benzimidazole derivatives has been elucidated through innovative computational and functional approaches. Comparative molecular modeling using RosettaLigand docking, based on homology templates from Kir2.2 and Kir3.2 crystal structures, identified two putative binding pockets within the ROMK transmembrane pore. Subsequent site-directed mutagenesis revealed that Val168 and Asn171 in the channel's upper pore – residues unique to ROMK within the Kir family – are essential for high-affinity VU591 binding. Mutations at these positions (V168D and N171D) dramatically reduced VU591 sensitivity, confirming this region as the inhibitor binding site [1]. The voltage-dependent dissociation of VU591 at hyperpolarizing potentials further supports a pore-blocking mechanism where the inhibitor physically occludes potassium conduction [1].

Table 2: Impact of ROMK Mutations on VU591 Sensitivity

MutationLocationIC~50~ Shift vs. Wild-TypeFunctional Consequence
V168DPore helix>10-fold increaseDisrupts hydrophobic binding interactions
N171DTransmembrane domain>10-fold increaseEliminates critical hydrogen bonding
F168LLower poreMinimal changeConfirms upper pore binding specificity

Physiological studies demonstrate that ROMK inhibition dysregulates electrolyte transport through both direct and indirect mechanisms. In the TAL, pharmacological ROMK blockade with Compound A mimics the effect of bumetanide, reducing transepithelial short-circuit current by approximately 36% in isolated tubules [1] [2]. Crucially, coadministration studies reveal non-additive effects on urine output when Compound A is combined with bumetanide, confirming overlapping actions at the TAL. In contrast, additive natriuretic effects occur when Compound A is combined with hydrochlorothiazide (NCC inhibitor), amiloride, or benzamil (ENaC inhibitors), indicating complementary actions at distal nephron segments [2]. This segmental synergy enables enhanced sodium excretion while simultaneously inhibiting the kaliuretic response typically induced by NCC or ENaC inhibition alone. The net effect is a favorable excretion profile: increased fractional excretion of sodium (FENa⁺) without increased fractional excretion of potassium (FEK⁺) – a unique pharmacological advantage over existing diuretic classes.

Table 3: Nephron Segment-Specific Actions of ROMK Inhibition

Nephron SegmentPrimary Transporters AffectedElectrolyte Consequences
Thick Ascending Limb (TAL)Indirect NKCC2 inhibitionReduced Na⁺, K⁺, Cl⁻ reabsorption
Collecting Duct (CD)Reduced K⁺ secretion via ROMK; Diminished ENaC-dependent Na⁺ reabsorptionReduced K⁺ excretion; Reduced Na⁺ reabsorption

The benzimidazole scaffold of VU591 provides critical structure-activity insights for future inhibitor design. The symmetrical bis-nitro aromatic systems flanking a nitrogen/oxygen-rich linker create optimal geometry for engaging the Val168/Asn171 binding pocket. Molecular dynamics simulations reveal that the methoxymethyl linker facilitates conformational flexibility, enabling adaptation to pore dynamics during gating transitions [1]. These features collectively enable submicromolar potency while maintaining selectivity over structurally related Kir channels – a pharmacological profile that establishes benzimidazole derivatives as privileged structures for ROMK-targeted diuretic development.

Properties

Product Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

IUPAC Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

Molecular Formula

C16H13ClN6O5

Molecular Weight

404.76 g/mol

InChI

InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H

InChI Key

PXLOUHLPDHEXCC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl

Synonyms

6-Nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole hydrochloride

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.